Nitrofurazone

Übersicht

Beschreibung

Vorbereitungsmethoden

Nitrofural wird durch eine Reihe chemischer Reaktionen synthetisiert. Der primäre Syntheseweg beinhaltet die Reaktion von 5-Nitro-2-Furaldehyd mit Semicarbazid . Die Reaktionsbedingungen umfassen typischerweise ein saures oder neutrales Medium und eine kontrollierte Temperatur, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren beinhalten oft eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern, um die Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

Nitrofural unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation von Nitrofural zur Bildung von Nitrofurazon führen, während die Reduktion Aminoderivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Nitrofural hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung von Nitrofuranderivaten und deren Reaktivität verwendet . In der Biologie und Medizin wird Nitrofural wegen seiner antibakteriellen Eigenschaften verwendet, insbesondere bei der Behandlung von Hautinfektionen und Wunden . Es wurde auch für seine potenzielle Verwendung bei der Behandlung der Trypanosomiasis nach oraler Verabreichung untersucht . In der Industrie wird Nitrofural bei der Formulierung von topischen Salben und Cremes zur Behandlung von Infektionen eingesetzt .

Wirkmechanismus

Nitrofural entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es zielt auf die kleine ribosomale Untereinheit ab und bindet am oder in der Nähe der P-Dekodierstelle, wodurch die ribosomale Bindung von fMet-tRNA während der Bildung des 30S-Initiationskomplexes gestört wird . Diese Hemmung verhindert den Translationsinitiationsprozess, was letztendlich zur Hemmung des bakteriellen Wachstums führt . Nitrofural zeigt eine Präferenz für die Natur der 3′-Base des Codons und tritt nur dann effizient auf, wenn die mRNA das kanonische AUG-Initiations-Triplett oder das selten vorkommende AUA-Triplett enthält .

Vergleich Mit ähnlichen Verbindungen

Nitrofural ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner breiten antibakteriellen Aktivität. Ähnliche Verbindungen sind Nitrofurazon, Furazolidon und Nitrofurantoin . Obwohl diese Verbindungen ebenfalls zur Nitrofuranklasse gehören und antibakterielle Eigenschaften aufweisen, unterscheidet sich Nitrofural durch seine spezifische Zielrichtung auf die kleine ribosomale Untereinheit und seine Wirksamkeit gegen eine breite Palette von Bakterien .

Biologische Aktivität

Nitrofurazone, a nitrofuran derivative, is primarily recognized for its broad-spectrum antibacterial properties. This compound has been extensively studied for its biological activities, including its mechanisms of action, therapeutic applications, and potential side effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound exerts its antibacterial effects through several mechanisms:

- Reduction to Active Forms : this compound is activated through reduction by nitroreductases and azoreductases in bacteria. This activation leads to the formation of reactive metabolites that can damage bacterial DNA and proteins, ultimately inhibiting bacterial growth .

- Generation of Reactive Oxygen Species (ROS) : Recent studies have indicated that this compound can induce oxidative stress in cells by increasing ROS levels, which may contribute to its anticancer properties as well .

Therapeutic Applications

This compound is used in various clinical settings, particularly in dermatology and wound care. Its applications include:

- Topical Antibacterial Treatment : this compound is commonly used in ointments for treating burns and skin infections due to its effective antibacterial activity against Gram-positive and Gram-negative bacteria.

- Potential Anticancer Agent : Research has shown that this compound analogs may possess anticancer activity against various cancer cell lines, such as CaCo-2 and MDA-MB 231, by inducing apoptosis and exhibiting lower cytotoxicity towards normal cells .

Case Studies

-

Comparative Study on Pain Relief : A study comparing the efficacy of this compound (0.2%) with another burn ointment (Recove®) demonstrated that both treatments significantly reduced pain levels after one hour. However, Recove® was found to be more effective than this compound in alleviating pain .

Treatment Group Initial Pain Score Pain Score After 1 Hour P-value Recove® 6.27 2.88 <0.01 This compound 6.31 3.96 <0.01 - Evaluation of Furacin-S : A clinical trial evaluated a combination product containing this compound and hydrocortisone (Furacin-S) for treating various dermatoses. The results indicated that Furacin-S was more effective for conditions like impetigo and folliculitis compared to other treatments without significant side effects .

Safety and Side Effects

While this compound is effective as an antibacterial agent, it has been associated with several safety concerns:

- Local Irritation : Topical application can lead to local irritation or sensitization in some patients .

- Carcinogenic Potential : Long-term studies have indicated potential carcinogenic effects in animal models, particularly concerning testicular degeneration and skin tumors in high-dose groups .

Environmental Impact

Recent studies have raised concerns about the ecological effects of this compound, particularly regarding its persistence in marine environments and potential negative influences on ecosystem functions .

Eigenschaften

CAS-Nummer |

59-87-0 |

|---|---|

Molekularformel |

C6H6N4O4 |

Molekulargewicht |

198.14 g/mol |

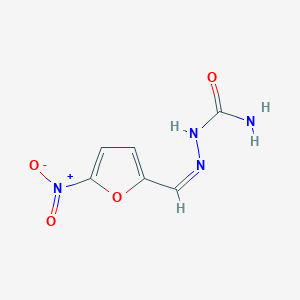

IUPAC-Name |

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |

InChI-Schlüssel |

IAIWVQXQOWNYOU-BAQGIRSFSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Isomerische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |

Kanonische SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Aussehen |

Solid powder |

Siedepunkt |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |

Key on ui other cas no. |

59-87-0 |

Physikalische Beschreibung |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |

Löslichkeit |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |

Dampfdruck |

0.00000431 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitrofurazone exert its antibacterial effects?

A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

Q2: What is the chemical structure of this compound?

A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of this compound?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect this compound solutions?

A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does this compound itself possess any catalytic activity?

A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the this compound structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of this compound solutions?

A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling this compound?

A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is this compound distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []

Q11: Has this compound demonstrated efficacy in treating burn wounds?

A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to this compound resistance in bacteria?

A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding this compound use?

A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for this compound?

A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?

A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify this compound in various matrices?

A16: Several analytical methods have been employed to quantify this compound, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.